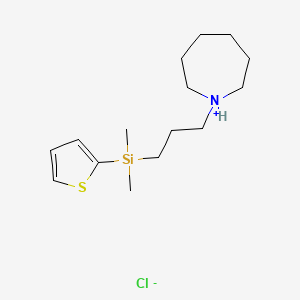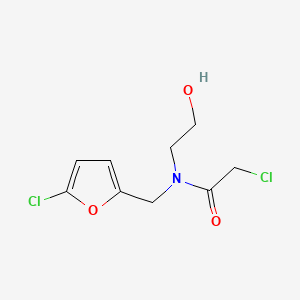
3'-O-2-propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-O-2-Propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate) is a modified nucleotide derivative of thymidine, which is a component of DNA. This compound has a propenyl group attached to the 3' position of thymidine and a triphosphate group at the 5' position. It is used in various scientific research applications, including molecular biology and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from thymidine. The propenyl group can be introduced using an appropriate alkylating agent, and the triphosphate group can be added using phosphorylating agents.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity. This may include using catalysts, controlling temperature and pH, and employing purification techniques such as chromatography.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkylating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Alkylated or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3'-O-2-Propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate) is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing modified nucleotides and oligonucleotides.
Biology: It is used in molecular biology studies to investigate DNA synthesis and repair mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the development of diagnostic tools and biotechnological products.
Wirkmechanismus
The compound exerts its effects through its incorporation into DNA, where it can interfere with normal DNA processes. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA replication and repair. By modifying the structure of thymidine, the compound can affect the fidelity and efficiency of DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Thymidine Triphosphate (dTTP): The unmodified form of thymidine triphosphate.
3'-O-Methylthymidine 5'-(tetrahydrogen triphosphate): A methylated derivative of thymidine triphosphate.
3'-O-Propylthymidine 5'-(tetrahydrogen triphosphate): A propylated derivative of thymidine triphosphate.
Uniqueness: 3'-O-2-Propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate) is unique due to the presence of the propenyl group, which can influence its chemical reactivity and biological activity compared to other derivatives.
Eigenschaften
Molekularformel |
C13H21N2O14P3 |
|---|---|
Molekulargewicht |
522.23 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-prop-2-enoxyoxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H21N2O14P3/c1-3-4-25-9-5-11(15-6-8(2)12(16)14-13(15)17)27-10(9)7-26-31(21,22)29-32(23,24)28-30(18,19)20/h3,6,9-11H,1,4-5,7H2,2H3,(H,21,22)(H,23,24)(H,14,16,17)(H2,18,19,20)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
JGJOVFWVTMUSDJ-HBNTYKKESA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCC=C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


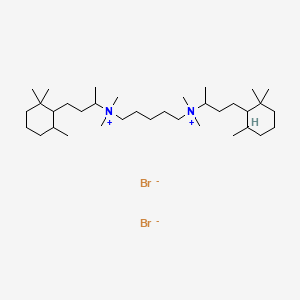
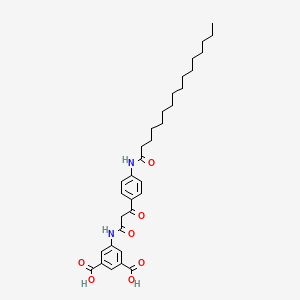
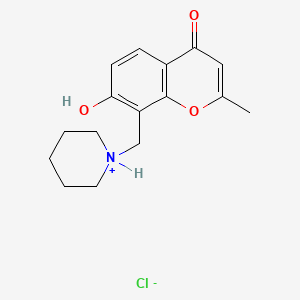
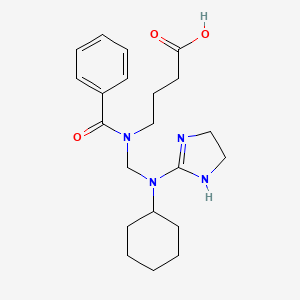
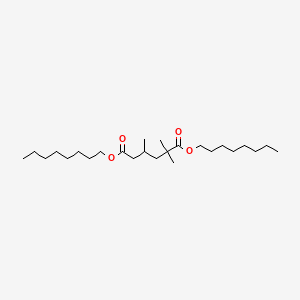
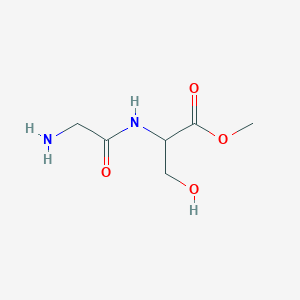
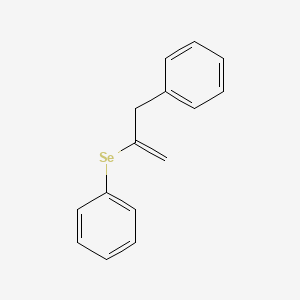
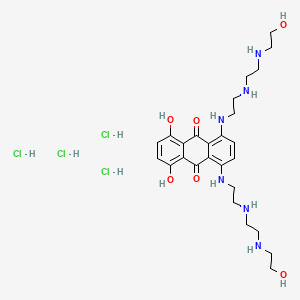
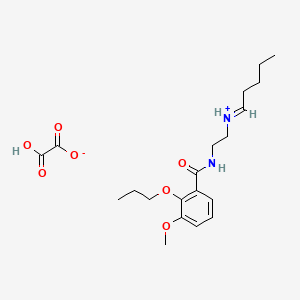
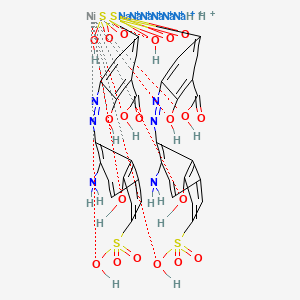
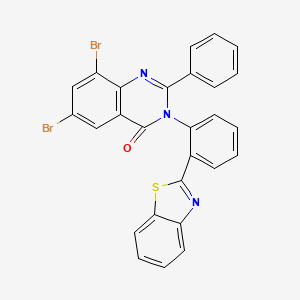
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
